Distal Bis-Ether Architecture Versus Geminal Acetal: Impact on BRD4 PROTAC Linker Exit Vector Viability
In GSK's systematic BRD4 PROTAC campaign (J. Med. Chem. 2023), the 1,3-dimethoxypropan-2-yl moiety of I-BET469—derivable from the target compound upon Boc deprotection—was identified as one of two viable exit vectors for PROTAC linker attachment. The branched dimethoxypropane group makes simultaneous contacts with the BRD4 ZA loop and WPF shelf, providing a solvent-exposed attachment point that tolerates diverse linker chemistries [1]. In contrast, the (R)-1,1-dimethoxypropan-2-yl acetal isomer (CAS 194094-87-6) positions both methoxy groups geminally on a single carbon, altering the trajectory and spatial orientation of any attached linker relative to the protein surface . This distinction was critical: PROTACs built from the morpholine vector (vector 1a) gave the highest hit rate and most potent degradation, while vector 2 compounds (derived from the dimethoxypropane exit point) yielded fewer hits, confirming that exit vector geometry directly governs PROTAC success rates [1].
| Evidence Dimension | PROTAC exit vector viability (hit rate in BRD4 HiBiT degradation assay) |
|---|---|
| Target Compound Data | 1,3-dimethoxypropan-2-yl vector (vector 2): small number of degrader hits identified; many compounds inactive |
| Comparator Or Baseline | Morpholine-piperidine vector (vector 1a): highest hit rate and most potent degraders |
| Quantified Difference | Vector 1a gave much higher hit rate than vectors 1b and 2; vector 2 did not tolerate as many linker groups |
| Conditions | UltraHTE D2B platform: 186 BRD4 PROTACs (62 per vector), HiBiT-BRD4 HEK293 cellular degradation assay, 18-h incubation |
Why This Matters
Confirms that the 1,3-dimethoxypropan-2-yl fragment provides a structurally characterized, crystallographically validated exit vector for PROTAC design, an attribute absent in simple monoalkoxy Boc-amines and geometrically distinct from geminal acetal analogs.
- [1] Stevens R., Bendito-Moll E., Battersby D.J. et al. J. Med. Chem. 2023, 66 (22), 15437–15452. Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. Section: Application of D2B to BRD4 PROTACs; Figure 5, Figure 7. View Source
